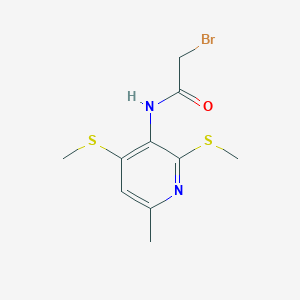

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Description

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide is a brominated acetamide derivative featuring a pyridine core substituted with methylthio (-SMe) groups at positions 2 and 4 and a methyl group at position 4. The bromine atom at the acetamide moiety serves as a reactive site for nucleophilic substitution, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds and enzyme inhibitors (e.g., ACAT-1 inhibitors) . Its synthesis follows established protocols involving condensation of 6-methyl-2,4-bis(methylthio)pyridin-3-amine with bromoacetyl bromide under basic conditions .

Properties

IUPAC Name |

2-bromo-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2OS2/c1-6-4-7(15-2)9(10(12-6)16-3)13-8(14)5-11/h4H,5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJXMANODQCKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)NC(=O)CBr)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization to introduce the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: This is a common reaction where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H13BrN2OS2

- Molecular Weight : 321.26 g/mol

- Purity : Typically above 95%

These properties make it suitable for synthesis and application in various experimental settings.

Medicinal Chemistry

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide has garnered attention for its potential role in drug development. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial drug discovery.

- Anticancer Properties : Preliminary research suggests that certain derivatives of pyridine can inhibit cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer models require further investigation.

Agricultural Science

The compound may also find applications in agricultural chemistry:

- Pesticide Development : Given the structural similarities to known agrochemicals, this compound could potentially be developed into a novel pesticide or herbicide. Its efficacy against specific pests or diseases could be evaluated through field trials.

Material Science

In material science, the compound's unique chemical properties may allow it to be used in:

- Polymer Chemistry : The incorporation of such compounds into polymer matrices may enhance properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways or chemical processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The primary structural analog identified in the literature is 2-bromo-N-(2,6-diisopropylphenyl)acetamide , which shares the bromoacetamide backbone but differs in the aromatic substituent. A comparative analysis of these compounds is summarized below:

Solubility and Stability

While explicit solubility data are unavailable, the sulfur-rich pyridine derivative likely exhibits higher polarity and better solubility in polar aprotic solvents (e.g., MeCN) compared to the hydrophobic diisopropylphenyl analog. The stability of both compounds under ambient conditions is inferred to be comparable, as neither required specialized storage in reported syntheses .

Biological Activity

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide is a complex organic compound with significant potential in biochemical research. It features a bromine atom, a pyridine ring, and multiple methylthio groups, contributing to its diverse biological activities. The compound has garnered attention for its interactions with various biomolecules, influencing cellular processes and signaling pathways.

Interaction with Biomolecules

The compound is known to interact with enzymes and proteins, affecting their activity and function. Its bromine atom and methylthio groups enhance its reactivity, allowing it to modulate oxidative stress responses in cells. Studies indicate that it can either inhibit or activate specific enzymes depending on the cellular context.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : Alters signaling pathways that regulate gene expression and cellular metabolism.

- Gene Expression : Modulates transcription factors involved in stress responses, resulting in changes to gene expression profiles.

- Subcellular Localization : The compound's activity is dependent on its localization within cellular compartments, which can be directed through specific targeting signals.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination of a precursor compound.

- Functionalization to introduce the acetamide group.

These steps require specific catalysts and solvents to optimize yield and purity.

Industrial Production

For large-scale synthesis, methods may include automated reactors and continuous flow processes to maintain consistent quality while minimizing costs.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been used as a probe in studies focusing on enzyme inhibition mechanisms.

- Cell Viability : In cell viability assays, this compound has shown promising results in increasing cell survival under oxidative stress conditions .

Case Studies

In a study examining the effects of similar compounds on neuroprotection, derivatives of pyridine-based compounds were shown to significantly reduce cytotoxicity in neuronal cell lines. Although specific data for this compound was not highlighted, the structural similarities suggest potential for similar protective effects against neurodegenerative conditions .

Chemistry

This compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

It is used in biological research to study enzyme inhibition and cellular signaling pathways. Its ability to modulate oxidative stress responses makes it a candidate for further investigation in therapeutic applications.

Industry

In industrial settings, it may be utilized in the production of specialty chemicals or as an intermediate in synthesizing other relevant compounds .

Q & A

Q. Research-Specific Guidelines

- Toxicity : While specific toxicity data for this compound are limited, structurally related bromoacetamides exhibit moderate acute toxicity (LD ~200 mg/kg in rodents). Use ALARA (As Low As Reasonably Achievable) principles for handling .

- Reactivity : The bromo group is a potential alkylating agent. Work under fume hoods with nitrile gloves and lab coats. Quench reactions with thiosulfate to neutralize residual bromoacetamide .

How can computational tools aid in designing derivatives of this compound for target-specific applications?

Q. Methodological Workflow

Virtual Screening : Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

SAR Development : Modify substituents (e.g., methylthio to methoxy) and calculate binding free energies (MM-PBSA/GBSA).

Reactivity Prediction : Use ICReDD’s reaction path search tools to prioritize synthetically accessible derivatives .

What purification challenges are associated with this compound, and how can they be mitigated?

Q. Common Issues

- Hydrophobicity : The methylthio groups increase lipophilicity, complicating aqueous workups. Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .

- Byproduct Formation : Silica gel chromatography with gradient elution (2–5% MeOH in DCM) separates unreacted starting materials. Monitor fractions via TLC (R ~0.3 in 3:7 EtOAc/hexane) .

How does the methylthio substituent influence the compound’s electronic and steric properties?

Electronic Effects

Methylthio groups are electron-donating via resonance (+M effect), activating the pyridine ring toward electrophilic substitution. Hammett σ values for -SMe (~-0.6) indicate meta-directing behavior, which can be confirmed through nitration or halogenation studies .

Steric Considerations

The 2,4-bis(methylthio) arrangement creates steric hindrance at the 3-position (acetamide attachment site), affecting nucleophilic attack. Molecular volume calculations (e.g., using Spartan) quantify steric maps to guide derivatization .

What are the documented applications of this compound in medicinal chemistry research?

Current Research Context

While direct biological data are limited, analogs with similar scaffolds (e.g., 2-aroylbenzo[b]thiophenes) show kinase inhibitory activity. The bromoacetamide group serves as a warhead for covalent binding to cysteine residues in target proteins. In vitro assays using FRET or SPR can validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.